3-{Pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol
Overview
Description
3-{Pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines, which are fused, rigid, and planar N-heterocyclic systems containing both pyrazole and pyrimidine rings . These compounds have gained significant attention in medicinal chemistry and material science due to their diverse biological activities and photophysical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization and functionalization steps . One common method includes the use of a dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), bonding the NH2-group of the starting aminopyrazole with the carbonyl compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield, purity, and cost-effectiveness. These methods may include continuous flow reactions and the use of automated synthesis equipment to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-{Pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form different derivatives using reducing agents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: SOCl2, PBr3
Major Products Formed
Oxidation: Formation of aldehydes or ketones
Reduction: Formation of alcohol derivatives
Substitution: Formation of halogenated derivatives
Scientific Research Applications
3-{Pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-{Pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to the disruption of cellular processes, making it effective against cancer cells and microbes . The compound’s lipophilicity allows it to diffuse easily into cells, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
3-{Pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol is unique due to its specific structural features and functional groups, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations and its significant biological activities make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
3-pyrazolo[1,5-a]pyrimidin-6-ylpropan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c13-5-1-2-8-6-10-9-3-4-11-12(9)7-8/h3-4,6-7,13H,1-2,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEKGRSHIJATHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1)CCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83724-97-4 | |
Record name | 3-{pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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